molecular formula C20H12Cl2N2O2 B13765394 2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione CAS No. 51085-07-5

2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione

Cat. No.: B13765394
CAS No.: 51085-07-5
M. Wt: 383.2 g/mol
InChI Key: QSHKTWMVEGIPMA-UHFFFAOYSA-N
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Description

2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione is an organic compound known for its vibrant red color. It is commonly referred to as Pigment Red 202 and is used in various industrial applications due to its excellent color stability and resistance to light .

Preparation Methods

The synthesis of 2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of specific intermediates in the presence of chlorinating agents. Industrial production often involves the use of organic solvents and catalysts to optimize yield and purity .

Chemical Reactions Analysis

2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas .

Scientific Research Applications

2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione has several scientific research applications:

    Chemistry: It is used as a pigment in various chemical formulations due to its stability and vibrant color.

    Biology: Research has explored its potential as a biological stain for microscopy.

    Medicine: Studies are investigating its potential use in drug formulations for its unique chemical properties.

    Industry: It is widely used in the production of paints, coatings, and plastics.

Mechanism of Action

The mechanism of action of 2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione involves its interaction with molecular targets through its chlorinated and quinone functional groups. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical and physical properties .

Comparison with Similar Compounds

2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its stability and color properties.

Properties

IUPAC Name

2,9-dichloro-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O2/c21-9-1-3-15-11(5-9)19(25)13-8-18-14(7-17(13)23-15)20(26)12-6-10(22)2-4-16(12)24-18/h1-6H,7-8H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHKTWMVEGIPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CC3=C1NC4=C(C3=O)C=C(C=C4)Cl)NC5=C(C2=O)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068617
Record name Quino[2,3-b]acridine-7,14-dione, 2,9-dichloro-5,6,12,13-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51085-07-5
Record name 2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51085-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,9-Dichloro-6,13-dihydroquinacridone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051085075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quino[2,3-b]acridine-7,14-dione, 2,9-dichloro-5,6,12,13-tetrahydro-
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Record name Quino[2,3-b]acridine-7,14-dione, 2,9-dichloro-5,6,12,13-tetrahydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,9-dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione
Source European Chemicals Agency (ECHA)
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Record name 2,9-DICHLORO-6,13-DIHYDROQUINACRIDONE
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